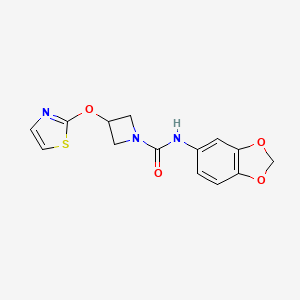

N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked to an azetidine ring via a carboxamide group, with a thiazole substituent attached through an ether bond. The benzodioxole group (1,3-benzodioxol-5-yl) is a common pharmacophore in bioactive molecules, often contributing to metabolic stability and receptor binding . The thiazole-thioether linkage may influence electronic properties and solubility, as seen in structurally related compounds with antiviral or enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c18-13(16-9-1-2-11-12(5-9)20-8-19-11)17-6-10(7-17)21-14-15-3-4-22-14/h1-5,10H,6-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMOJLTWMSOYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with an azetidine derivative. Key steps may include:

Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of Thiazole Intermediate: This may involve the condensation of α-haloketones with thiourea.

Coupling Reaction: The benzodioxole and thiazole intermediates are then coupled with an azetidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

Scaling up the reactions: Using larger reactors and continuous flow systems.

Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its interactions with biological macromolecules and potential therapeutic effects.

Medicine: As a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Disrupting cellular processes: Such as signaling pathways or metabolic functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Core Heterocycles : The target compound’s azetidine-thiazole combination is distinct from imidazole () or pyrazole () cores in analogues. Smaller rings like azetidine may enhance metabolic stability compared to five-membered heterocycles .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) or halogenated aryl groups (e.g., bromophenyl in emrusolmine ) are linked to improved target affinity or pharmacokinetics.

Insights :

- The target compound’s synthesis may require regioselective etherification (thiazol-2-yloxy linkage) and azetidine ring closure, paralleling methods for analogous azetidine derivatives .

- Lower yields in imidazole-semicarbazones () highlight challenges in sterically hindered condensations, whereas click chemistry () offers higher efficiency for triazole-thiazole systems.

Pharmacological and Biophysical Profiles

Antifungal Activity:

- The imidazole-propylidene derivative () showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) . Molecular docking suggested interactions with fungal CYP51 lanosterol demethylase, a common antifungal target .

- imidazole) could alter binding kinetics.

Physicochemical Properties:

- Thermal Stability : Melting points for semicarbazone derivatives range from 149–194°C (), whereas azetidine-containing compounds (e.g., ) exhibit higher thermal stability due to ring strain and rigidity.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxole moiety and a thiazole group connected to an azetidine core. The molecular formula is , with a molecular weight of approximately 264.32 g/mol. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine exhibit significant antibacterial properties. For instance, derivatives of benzodioxole have been screened against various bacterial strains. The Minimal Inhibitory Concentrations (MICs) for these compounds indicate selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Bacillus subtilis | 15 |

These findings suggest that the thiazole and benzodioxole components may contribute synergistically to the antibacterial effect.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

In a study involving N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine derivatives, it was observed that:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| PC3 | 18 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine in preclinical models:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that modifications in the thiazole ring led to enhanced activity against MRSA strains.

- Anticancer Screening : Another investigation assessed the anticancer properties of benzodioxole derivatives in xenograft models. The treated groups exhibited significant tumor reduction compared to controls, with minimal side effects noted.

The biological activity of N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may lead to cellular damage in target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.